molecular formula C9H18O2 B13214934 (4,4-Diethyloxolan-2-yl)methanol

(4,4-Diethyloxolan-2-yl)methanol

Cat. No.: B13214934
M. Wt: 158.24 g/mol
InChI Key: ULHUOSDECVFQKG-UHFFFAOYSA-N
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Description

(4,4-Diethyloxolan-2-yl)methanol is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered cyclic ethers containing one oxygen atom in the ring. This compound features a methanol group attached to the oxolane ring, which is substituted with two ethyl groups at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Diethyloxolan-2-yl)methanol can be achieved through various methods. One common approach involves the reaction of 4,4-diethyloxolane with formaldehyde in the presence of a catalyst. The reaction conditions typically include:

    Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.

    Temperature: Moderate temperatures around 50-100°C.

    Solvent: Common solvents include water or alcohols.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalytic systems can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(4,4-Diethyloxolan-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxolane ring can be reduced to form the corresponding tetrahydrofuran derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of (4,4-Diethyloxolan-2-yl)aldehyde or (4,4-Diethyloxolan-2-yl)carboxylic acid.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of various substituted oxolane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a solvent in chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,4-Diethyloxolan-2-yl)methanol depends on its interactions with molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The oxolane ring can interact with hydrophobic regions of proteins and enzymes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran (THF): A similar cyclic ether with a four-membered ring.

    2-Methyltetrahydrofuran: A derivative of tetrahydrofuran with a methyl group at the 2-position.

    4,4-Dimethyloxolane: A similar oxolane compound with methyl groups instead of ethyl groups.

Uniqueness

(4,4-Diethyloxolan-2-yl)methanol is unique due to the presence of ethyl groups at the 4-position, which can influence its chemical reactivity and physical properties. This structural feature can affect its solubility, boiling point, and interactions with other molecules.

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

(4,4-diethyloxolan-2-yl)methanol

InChI

InChI=1S/C9H18O2/c1-3-9(4-2)5-8(6-10)11-7-9/h8,10H,3-7H2,1-2H3

InChI Key

ULHUOSDECVFQKG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(OC1)CO)CC

Origin of Product

United States

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